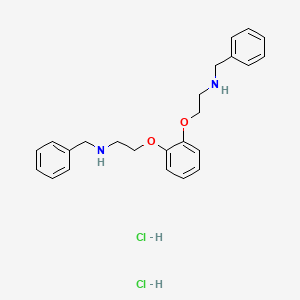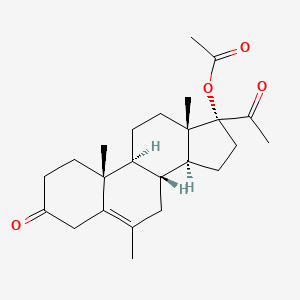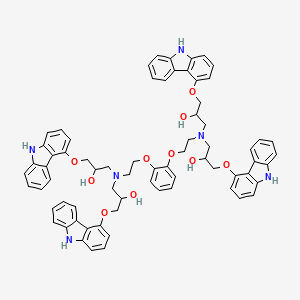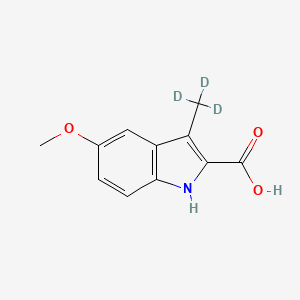
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid (MMIA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMIA is a labeled compound, which means that it contains isotopes that can be traced in scientific experiments. This feature makes MMIA a valuable tool for researchers who are studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is not fully understood. However, it is believed that the deuterium-labeled methyl group in 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can interact with various enzymes and proteins in the body. This interaction can provide valuable insights into the biochemical and physiological processes that are being studied.
Biochemische Und Physiologische Effekte
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has been shown to have a range of biochemical and physiological effects. For example, studies have shown that 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can inhibit the activity of certain enzymes, such as cytochrome P450. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments is its ability to act as a tracer molecule. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be easily tracked in experiments, which allows researchers to gain valuable insights into the biochemical and physiological processes that are being studied. However, there are some limitations to using 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in lab experiments. For example, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a labeled compound, which means that it can be expensive to produce. Additionally, the use of labeled compounds can be more complicated than using non-labeled compounds.
Zukünftige Richtungen
There are many future directions for research involving 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. One potential avenue is the development of new drugs that contain 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid as a tracer molecule. This could lead to the development of more effective and targeted drugs. Another potential direction is the study of the interactions between 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid and various enzymes and proteins in the body. This could lead to a better understanding of the biochemical and physiological processes that are involved in diseases such as cancer and Alzheimer's disease. Additionally, the use of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid in imaging techniques, such as positron emission tomography (PET), could provide a valuable tool for medical diagnosis and treatment.
Synthesemethoden
The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid involves the incorporation of deuterium, a heavy isotope of hydrogen, into the indole ring of the molecule. This process is achieved through the use of deuterated reagents during the synthesis process. The resulting compound, 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid, contains a deuterium-labeled methyl group, which can be easily traced in scientific experiments.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery. 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can be used as a tracer molecule to study the metabolism and pharmacokinetics of new drugs. By introducing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid into a drug molecule, researchers can track the drug's movement through the body and determine how it is metabolized and eliminated.
Eigenschaften
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

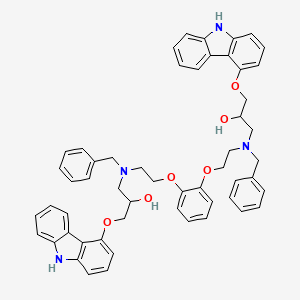
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)
